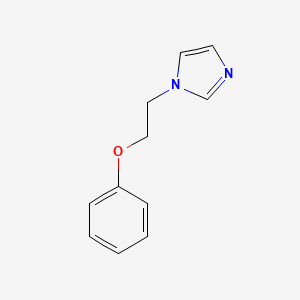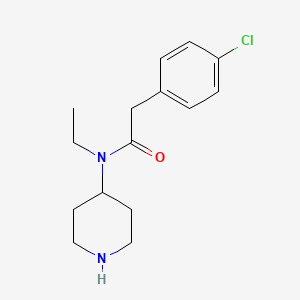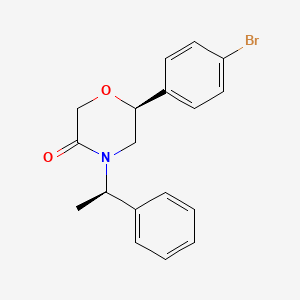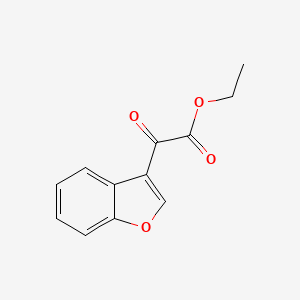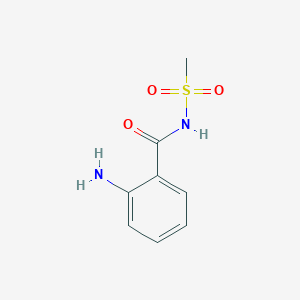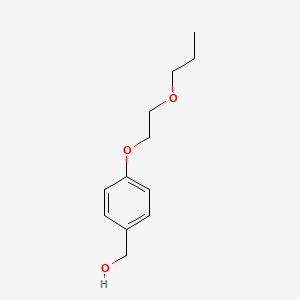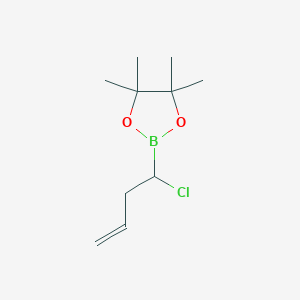
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate
Vue d'ensemble
Description
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . It is known for its fruity aroma, often described as pineapple-, strawberry-, and apple-like . This compound is primarily used as a fragrance and flavoring material in various industries, including cosmetics, food and beverages, and perfumes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate typically involves the reaction of isopropylidene glycerol with methyl bromoacetate under basic conditions. The reaction proceeds through the formation of a 1,3-dioxolane ring, which is a key structural feature of the compound.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or toluene.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is utilized in the development of fluorescent probes for detecting specific biomolecules.
Mécanisme D'action
The mechanism by which methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate exerts its effects is primarily through its interaction with olfactory receptors, which are responsible for detecting odors. The compound’s molecular structure allows it to bind to these receptors, triggering a signal that is interpreted by the brain as a fruity aroma .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-acetate:
2-Methyl-1,3-dioxolane-2-acetic acid ethyl ester: Another compound with a similar structure and applications.
Uniqueness
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate is unique due to its specific isopropyl substitution on the dioxolane ring, which imparts distinct olfactory properties and makes it particularly valuable in the fragrance industry .
Propriétés
Formule moléculaire |
C9H16O4 |
|---|---|
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
methyl 2-(2-propan-2-yl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C9H16O4/c1-7(2)9(6-8(10)11-3)12-4-5-13-9/h7H,4-6H2,1-3H3 |
Clé InChI |
GNMSAMCREUUZEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(OCCO1)CC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-6-[2-(3-methylpiperazin-1-yl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B8568258.png)
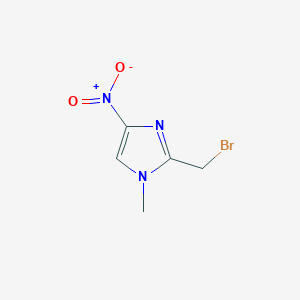
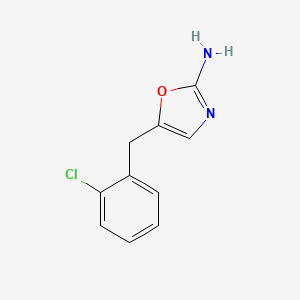
![[4-(Ethylamino)-6-methyl-2-(methylthio)pyrimidin-5-yl]methanol](/img/structure/B8568283.png)
![3-(2-Acetylaminoethyl)benzo[b]thiophene](/img/structure/B8568289.png)

